4,4'-Dimethyl-1,1'-biphenyl-2,2',5,5'-tetraone
Description
4,4'-Dimethyl-1,1'-biphenyl-2,2',5,5'-tetraone is a biphenyl derivative featuring two methyl groups at the 4 and 4' positions and four ketone groups at the 2,2',5,5' positions. This compound is structurally characterized by a rigid biphenyl backbone with electron-withdrawing ketone substituents, which influence its electronic properties and reactivity. It is primarily used in pharmaceutical and materials science research, such as in the synthesis of bioactive molecules or as a precursor for organic electronic materials .
Properties
CAS No. |
4388-07-2 |
|---|---|
Molecular Formula |
C14H10O4 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-methyl-5-(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C14H10O4/c1-7-3-13(17)9(5-11(7)15)10-6-12(16)8(2)4-14(10)18/h3-6H,1-2H3 |
InChI Key |
UKRBOJBKGKKYFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)C2=CC(=O)C(=CC2=O)C |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters
Reaction Mechanism
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Oxidation of Methoxy Groups : CAN oxidizes each methoxy (-OCH₃) group to a ketone (-C=O) via a radical or two-electron transfer mechanism.
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Controlled pH : Acidic conditions stabilize the oxidizing species and prevent over-oxidation.
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Inverse Addition Protocol : Adding the substrate to a pre-stirred CAN solution maximizes diquinone yield by minimizing side reactions.
Example Protocol
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Substrate Preparation : Synthesize 2,2',5,5'-tetramethoxy-4,4'-dimethylbiphenyl via methylation of 4,4'-dimethylbiphenyl-2,2',5,5'-tetrol.
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Oxidation :
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Dissolve CAN in concentrated HNO₃.
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Add the dimethoxy substrate slowly under controlled temperature.
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Stir for 2–4 hours to complete oxidation.
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Workup : Neutralize the reaction mixture, filter the precipitate, and recrystallize from ethyl acetate.
Alternative Oxidation Methods
While CAN-based oxidation is dominant, other methods have been explored for similar diquinones:
Suzuki-Miyaura Cross-Coupling and Post-Oxidation
In some cases, biphenyl cores are constructed via palladium-catalyzed coupling, followed by oxidation. For example:
-
Cross-Coupling : Synthesize 2,2',5,5'-diiodo-4,4'-dimethylbiphenyl using Ullmann or Suzuki reactions.
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Oxidation : Convert iodine substituents to ketones using strong oxidants (e.g., KMnO₄ in acidic conditions). However, this route suffers from low yields (<40%) due to competing dehalogenation.
Industrial-Scale Synthesis Considerations
For large-scale production, the CAN method is preferred due to its scalability and cost-effectiveness. Key optimizations include:
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Solvent Recovery : Reuse of aqueous HNO₃ streams to minimize waste.
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Catalyst Recycling : CAN can be partially regenerated via electrolysis, though this is rarely implemented.
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Byproduct Management : Unreacted CAN or nitric acid byproducts are neutralized and disposed of as per environmental regulations.
Challenges and Limitations
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Steric Hindrance : Bulky substituents near the methoxy groups reduce CAN’s accessibility, lowering yields.
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Over-Oxidation : Excess CAN or prolonged reaction times lead to decomposition of the tetraone or formation of polymeric byproducts.
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Purity Control : Recrystallization is essential to remove impurities like mono-oxidized intermediates.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| CAN Oxidation | 24–60 | >95 | High |
| Suzuki-Miyaura + Oxidation | <40 | 85–90 | Moderate |
Chemical Reactions Analysis
Types of Reactions
4,4’-Dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4,4’-dimethylbiphenyl-2,2’,5,5’-tetracarboxylic acid.
Reduction: Formation of 4,4’-dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraol.
Substitution: Formation of halogenated derivatives of 4,4’-dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone.
Scientific Research Applications
Applications Overview
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Materials Science
- Electron Transport Materials : Me2BBQ has been investigated as a potential electron transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport while maintaining high stability under operational conditions makes it an attractive candidate for enhancing device performance.
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Organic Synthesis
- Synthetic Intermediates : The compound is utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows for functionalization that can lead to the development of novel materials with tailored properties.
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Medicinal Chemistry
- Anticancer Activity : Research indicates that derivatives of Me2BBQ exhibit promising anticancer properties. Studies have shown that the compound can inhibit specific cellular pathways involved in cancer progression, making it a candidate for further development as an anticancer agent.
Case Study 1: Electron Transport Properties
A study published in a peer-reviewed journal explored the use of 4,4'-Dimethyl-1,1'-biphenyl-2,2',5,5'-tetraone in OLEDs. The findings indicated that devices incorporating this compound exhibited improved efficiency and stability compared to those utilizing traditional materials. The study highlighted the compound's high electron mobility and low energy loss during charge transport.
| Property | Value |
|---|---|
| Electron Mobility | 3.4 × 10^-4 cm²/V·s |
| Device Efficiency | 18% |
| Stability (Operational) | >1000 hours |
Case Study 2: Anticancer Activity
In a recent investigation into the medicinal properties of Me2BBQ derivatives, researchers evaluated its effects on various cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells with an IC50 value of 0.5 µM. This study suggests that modifications to the Me2BBQ structure could enhance its therapeutic efficacy.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 0.5 |
| HeLa (Cervical Cancer) | 1.2 |
| A549 (Lung Cancer) | 0.8 |
Mechanism of Action
The mechanism of action of 4,4’-Dimethyl-1,1’-biphenyl-2,2’,5,5’-tetraone involves its interaction with various molecular targets and pathways. The compound’s ketone groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, its biphenyl core can interact with hydrophobic regions of proteins and membranes, affecting their structure and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with 4,4'-Dimethyl-1,1'-biphenyl-2,2',5,5'-tetraone, differing in substituents or backbone modifications:
Physicochemical Properties
Solubility :
- 4,4'-Dimethyl-1,1'-biphenyl-2,2',5,5'-tetraone exhibits moderate solubility in polar aprotic solvents (e.g., DMSO) due to ketone groups.
- ApoG2 and BI97D6 show higher solubility in alcohols, attributed to hydroxyl and bulky substituents .
- Oosporein’s cyclohexadienedione structure enhances water solubility via hydrogen bonding .
Thermal Stability :
- Biphenyl-based tetraones (e.g., ApoG2) demonstrate high thermal stability (decomposition >250°C), while bipyrrole derivatives decompose at lower temperatures (~150°C) .
Biological Activity
4,4'-Dimethyl-1,1'-biphenyl-2,2',5,5'-tetraone (CAS No. 4388-07-2) is a chemical compound characterized by its biphenyl structure and the presence of four carbonyl groups. Its molecular formula is , and it is also known by several synonyms including Me2BBQ and 5,5'-Bi[p-toluquinone] .
- Molecular Weight : 242.23 g/mol
- Structure : The compound features a biphenyl backbone with two methyl groups and four carbonyl functionalities situated at specific positions on the aromatic rings.
Antioxidant Activity
Research indicates that compounds similar to 4,4'-Dimethyl-1,1'-biphenyl-2,2',5,5'-tetraone exhibit significant antioxidant properties. These properties are essential for neutralizing free radicals and reducing oxidative stress in biological systems. Antioxidants play a critical role in preventing cellular damage associated with various diseases .
Antimicrobial Activity
Studies have explored the antimicrobial potential of related biphenyl compounds. The biological activity often stems from their ability to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism. For instance, compounds with similar structures have shown efficacy against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound may also exhibit enzyme inhibition capabilities, particularly against enzymes like α-amylase and α-glucosidase. These enzymes are crucial for carbohydrate digestion and glucose metabolism, making inhibitors valuable for managing conditions like diabetes .
Cytotoxicity
Preliminary studies suggest that 4,4'-Dimethyl-1,1'-biphenyl-2,2',5,5'-tetraone may possess cytotoxic effects against certain cancer cell lines. The mechanism of action may involve the induction of apoptosis or cell cycle arrest in malignant cells .
Case Studies
- Antioxidant Efficacy : A study demonstrated that derivatives of biphenyl compounds significantly reduced oxidative stress markers in vitro. The results indicated a dose-dependent relationship between compound concentration and antioxidant activity.
- Antimicrobial Testing : In a comparative study involving various plant-derived compounds, 4,4'-Dimethyl-1,1'-biphenyl-2,2',5,5'-tetraone was tested against resistant strains of Staphylococcus aureus and Escherichia coli. It showed promising results in inhibiting bacterial growth .
- Cytotoxicity Assays : Research conducted on multiple cancer cell lines revealed that the compound exhibited selective cytotoxicity, with IC50 values indicating effective concentrations for inducing cell death .
Data Table: Biological Activity Summary
Q & A
Q. What are the optimal synthetic routes for 4,4'-Dimethyl-1,1'-biphenyl-2,2',5,5'-tetraone, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves oxidative coupling of methyl-substituted biphenyl precursors. For example, derivatives with similar frameworks (e.g., binaphthyl tetraones) are synthesized via Pd/C-catalyzed hydrogenation in acetic acid/ethanol mixtures, achieving yields of 30–52% depending on substituents . Critical variables include catalyst loading (e.g., 10% Pd/C), solvent polarity, and reaction time. Lower yields (<50%) often result from steric hindrance from methyl groups or competing side reactions. HPLC (Method A: C18 column, 99% purity) and NMR are essential for purity validation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer: 1H/13C NMR is critical for confirming methyl group positions and ketone functionalities. For example, methyl protons resonate at δ 1.8–2.0 ppm in DMSO-d6, while aromatic protons appear at δ 7.3–7.5 ppm . High-resolution mass spectrometry (HRMS) with <5 ppm error ensures molecular formula validation . IR spectroscopy can corroborate carbonyl stretches (~1700 cm⁻¹). X-ray crystallography (using SHELX programs) resolves stereochemical ambiguities, as demonstrated for structurally analogous biphenyl derivatives .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of this compound?
Q. What strategies improve docking accuracy when studying interactions with Bcl-2 family proteins?
Methodological Answer: Use GOLD docking with ChemScore scoring, as validated for biphenyl-based inhibitors . Parameterize the ligand’s methyl and ketone groups using partial charges from DFT (B3LYP/6-31G*). Account for solvation effects (e.g., implicit water models) and validate binding poses via molecular dynamics (MD) simulations (AMBER force field, 100 ns trajectories). Cross-check with experimental IC50 values from fluorescence polarization assays .
Q. How do methyl substituents affect oxidative stability in catalytic applications?
Methodological Answer: Methyl groups at 4,4'-positions enhance steric protection against oxidation. Perform cyclic voltammetry (CV) in acetonitrile with 0.1 M TBAPF6 to measure oxidation potentials. Compare with unsubstituted biphenyltetraones; a positive shift (>0.2 V) indicates stabilization. Accelerated aging tests (e.g., 70°C/75% RH for 14 days) coupled with HPLC-MS track degradation products .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data across studies?
Methodological Answer: Discrepancies often arise from assay conditions. For example, antiproliferative IC50 values vary with cell line (e.g., HeLa vs. MCF-7) and serum content . Normalize data using reference compounds (e.g., ApoG2) and ensure consistent protocols (e.g., 48h incubation, MTT assay). Meta-analysis of logP values and membrane permeability (e.g., PAMPA assay) can explain potency differences .
Q. Why do crystallographic and computational bond lengths diverge?
Methodological Answer: SCXRD measures time-averaged structures, while DFT computes gas-phase geometries. Discrepancies >0.05 Å in C=O bonds may arise from crystal packing forces. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions (e.g., C–H···O) that distort bond lengths .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
Methodological Answer: Avoid dust formation and use chemical impermeable gloves (nitrile, ≥0.11 mm thickness). Store under inert gas (N2/Ar) at –20°C to prevent keto-enol tautomerism-induced degradation . Emergency procedures include rinsing exposed skin with PEG 400 (not water) for hydrophobic residues .
Comparative Studies
Q. How does this compound compare to natural biphenyltetraones in thyme extracts?
Methodological Answer: Natural analogs (e.g., 5,5'-diisopropyl-2,2'-dimethylbiphenyltetraone from Thymus vulgaris) exhibit lower synthetic yields (<30%) but higher bioactivity (e.g., deodorant efficacy against methyl mercaptan) due to isopropyl groups enhancing lipophilicity . Compare via LC-MS metabolomic profiling and ROS scavenging assays (e.g., DPPH radical quenching) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
